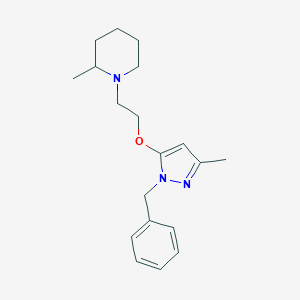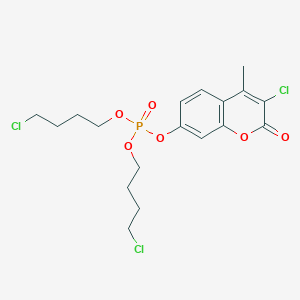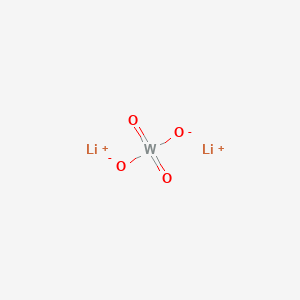
Barium phosphide (Ba3P2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium phosphide (Ba3P2) is a chemical compound of barium and phosphorus. It is a white crystalline solid that is insoluble in water and reacts violently with oxidizing agents. Ba3P2 has been studied for its potential use in various scientific research applications, including as a precursor for the synthesis of other compounds and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Barium phosphide (Ba3P2) is not fully understood, but it is believed to involve the transfer of electrons from the barium atoms to the phosphorus atoms. This results in the formation of barium ions and phosphide ions, which can then react with other compounds to form new products.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Barium phosphide (Ba3P2). However, it is known to be highly reactive and can react violently with oxidizing agents. It is also toxic if ingested or inhaled and can cause irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
Barium phosphide (Ba3P2) has several advantages for use in lab experiments, including its high reactivity and its ability to act as a catalyst in chemical reactions. However, it also has several limitations, including its toxicity and its potential for violent reactions with oxidizing agents.
Orientations Futures
There are several future directions for research on Barium phosphide (Ba3P2). One area of research could focus on the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could focus on the use of Barium phosphide (Ba3P2) as a catalyst in new chemical reactions. Additionally, further studies could be conducted to better understand the mechanism of action of Barium phosphide (Ba3P2) and its potential applications in various fields of science and technology.
Conclusion
In conclusion, Barium phosphide (Ba3P2) is a chemical compound of barium and phosphorus that has been studied for its potential use in various scientific research applications. It can be synthesized through a variety of methods and has been shown to have potential as a precursor for the synthesis of other compounds and as a catalyst in chemical reactions. However, it also has several limitations, including its toxicity and potential for violent reactions with oxidizing agents. Further research is needed to fully understand the potential applications of Barium phosphide (Ba3P2) in various fields of science and technology.
Méthodes De Synthèse
Barium phosphide (Ba3P2) can be synthesized through a variety of methods, including the reaction of barium metal with red phosphorus, the reaction of barium oxide with phosphorus, and the reaction of barium chloride with sodium phosphide. Each of these methods has its advantages and limitations, and the choice of synthesis method will depend on the specific application.
Applications De Recherche Scientifique
Barium phosphide (Ba3P2) has been studied for its potential use in a variety of scientific research applications. One area of research has focused on its use as a precursor for the synthesis of other compounds, such as barium borohydride and barium hydride. Barium phosphide (Ba3P2) has also been studied as a catalyst in chemical reactions, including the reduction of carbon dioxide to formate and the dehydrogenation of cyclohexane.
Propriétés
Numéro CAS |
12380-72-2 |
|---|---|
Nom du produit |
Barium phosphide (Ba3P2) |
Formule moléculaire |
Ba3H6P2 |
Poids moléculaire |
480 g/mol |
InChI |
InChI=1S/3Ba.2H3P/h;;;2*1H3 |
Clé InChI |
ZBOPGLLDGXMBJG-UHFFFAOYSA-N |
SMILES |
P.P.[Ba].[Ba].[Ba] |
SMILES canonique |
P.P.[Ba].[Ba].[Ba] |
Autres numéros CAS |
12380-72-2 |
Synonymes |
tribarium diphosphide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)

